molecular formula C19H16O6 B593576 6-Demethoxy-9'-deoxycleomiscosin A CAS No. 121587-18-6

6-Demethoxy-9'-deoxycleomiscosin A

Cat. No.: B593576
CAS No.: 121587-18-6
M. Wt: 340.331
InChI Key: SEWMOSBQSFJLTQ-QGHHPUGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Demethoxy-9’-deoxycleomiscosin A is a lignan, a type of natural product found in various plants. It is known for its complex structure, which includes a dihydropyrano benzodioxin ring system. This compound is isolated from the herbs of Buxus sinica and has been studied for its potential biological activities .

Chemical Reactions Analysis

Types of Reactions: 6-Demethoxy-9’-deoxycleomiscosin A can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 6-Demethoxy-9’-deoxycleomiscosin A .

Scientific Research Applications

6-Demethoxy-9’-deoxycleomiscosin A has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 6-Demethoxy-9’-deoxycleomiscosin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

6-Demethoxy-9’-deoxycleomiscosin A can be compared with other lignans, such as:

    Podophyllotoxin: Known for its anticancer properties.

    Matairesinol: Studied for its antioxidant and anti-inflammatory activities.

    Secoisolariciresinol: Investigated for its potential cardiovascular benefits.

Uniqueness: 6-Demethoxy-9’-deoxycleomiscosin A is unique due to its specific dihydropyrano benzodioxin ring system, which is not commonly found in other lignans. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3/t10-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMOSBQSFJLTQ-QGHHPUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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